molecular formula C7H14O3 B3093988 3-Ethoxy-2,2-dimethyl-propionic acid CAS No. 125181-31-9

3-Ethoxy-2,2-dimethyl-propionic acid

Cat. No. B3093988
CAS RN: 125181-31-9
M. Wt: 146.18 g/mol
InChI Key: NCRPBEZFYSLGGS-UHFFFAOYSA-N
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Description

3-Ethoxy-2,2-dimethyl-propionic acid is an organic compound with the molecular formula C7H14O3 . It is structurally similar to 3-acetoxy-2,2-dimethyl-propionic acid and propionic acid, 3,3-diethoxy-2,2-dimethyl-, ethyl ester .


Molecular Structure Analysis

The molecular structure of 3-Ethoxy-2,2-dimethyl-propionic acid can be represented by the InChI code: 1S/C7H12O4/c1-5(8)11-4-7(2,3)6(9)10/h4H2,1-3H3,(H,9,10) . This indicates that the compound has seven carbon atoms, twelve hydrogen atoms, and four oxygen atoms .


Physical And Chemical Properties Analysis

3-Ethoxy-2,2-dimethyl-propionic acid has a molecular weight of 160.17 . It is stored in a sealed, dry place at room temperature . The compound’s density is predicted to be 1.126±0.06 g/cm3 .

Scientific Research Applications

Lewis Acid Reactions

3-Ethoxy-2,2-dimethyl-propionic acid, under the influence of a Lewis acid, can undergo a reaction to yield β,β-difluoroamines. This transformation, facilitated by iminium ion intermediates, showcases the compound's utility in organic synthesis (Tsukamoto & Kitazume, 1992).

Synthesis of 3-Hydroxyl-2,2-dimethyl-propionic Acid

A method for synthesizing 3-hydroxyl-2,2-dimethyl propionic acid, involving the reaction of 2-methyl-isobutyl aldehyde with formaldehyde followed by acid and permanganate potassium treatment, has been described. This compound has potential applications in various chemical processes (Hong Zhe, 2000).

Intermediate in Furanone Synthesis

Ethyl 2-(2-ethoxy-2-oxoethoxy)-propionate, an important intermediate in the synthesis of furanone, a significant perfume component, can be synthesized using 3-ethoxy-2,2-dimethyl-propionic acid (Shubin, 2009).

Schiff Base Synthesis

A Schiff base was synthesized from 3-ethoxy salicylaldehyde and 2-amino benzoic acid, demonstrating the role of 3-ethoxy-2,2-dimethyl-propionic acid in the preparation of compounds with potential antibacterial and antifungal properties (Mounika, Pragathi, & Gyanakumari, 2010).

Intermolecular Cyclization Reactions

3-Ethoxy-2,2-dimethyl-propionic acid can be involved in manganese(III)-mediated intermolecular cyclization reactions with alkenes and active methylene compounds, leading to the formation of various organic products (Ouyang, Nishino, & Kurosawa, 1997).

Propionic Acid Derivatives

The compound has been identified in the urine of patients with propionic acidaemia, suggesting its potential as a biomarker or in medical diagnostics (Pollitt, 1983).

Synthesis of Other Derivatives

Safety and Hazards

When handling 3-Ethoxy-2,2-dimethyl-propionic acid, it is recommended to do so in a well-ventilated place and to wear suitable protective clothing. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols . The compound is labeled with the GHS07 pictogram and carries the hazard statements H302, H315, H319, and H335 .

properties

IUPAC Name

3-ethoxy-2,2-dimethylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-4-10-5-7(2,3)6(8)9/h4-5H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRPBEZFYSLGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-2,2-dimethyl-propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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